3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione
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Overview
Description
3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is part of the cyclobutene-1,2-dione derivatives, which are known for their potential biological activities, including anti-tubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The benzylamino and dithianyl groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as ATP synthase in Mycobacterium tuberculosis, by binding to the active site and preventing the enzyme from functioning properly . This inhibition disrupts the energy production in the bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Hydrazino-cyclobut-3-ene-1,2-dione derivatives: These compounds also exhibit biological activities and are used as CXCR2 antagonists.
Diamino-substituted cyclobut-3-ene-1,2-dione derivatives: These are studied for their anti-tubercular properties and have shown promising results in inhibiting Mycobacterium tuberculosis.
Uniqueness
3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit ATP synthase in Mycobacterium tuberculosis sets it apart from other similar compounds, making it a valuable candidate for further drug development .
Properties
CAS No. |
4940-20-9 |
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Molecular Formula |
C21H18FNO2S2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-(benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C21H18FNO2S2/c22-16-10-5-4-9-15(16)21(26-11-6-12-27-21)17-18(20(25)19(17)24)23-13-14-7-2-1-3-8-14/h1-5,7-10,23H,6,11-13H2 |
InChI Key |
LUHATEJTDANQAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)(C2=CC=CC=C2F)C3=C(C(=O)C3=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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